
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate is a complex organic molecule characterized by its pyrrolizine core structure and nitrobenzoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolizine Core: This can be achieved through a diastereomerically selective cyclization reaction, which does not require a separate epimerization step.
Introduction of Nitrobenzoyl Groups: The nitrobenzoyl groups are introduced via esterification reactions using 4-nitrobenzoic acid and appropriate coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester linkages can be hydrolyzed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrobenzoyl groups can participate in redox reactions, influencing cellular oxidative stress pathways and modulating enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
3-Mercaptopropanyl-N-hydroxysuccinimide ester: A compound with similar ester linkages and functional groups.
Uniqueness
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: is unique due to its specific combination of a pyrrolizine core and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H21N3O8 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
[(1S,7R,8R)-7-(4-nitrobenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H21N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-8,16,19-20H,9-13H2/t16-,19-,20-/m1/s1 |
Clave InChI |
YIFUBWFNLLICJY-NSISKUIASA-N |
SMILES isomérico |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CN2CCC(C2C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


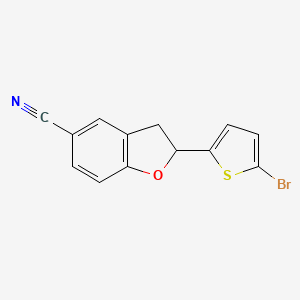
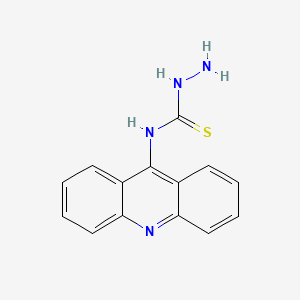
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)


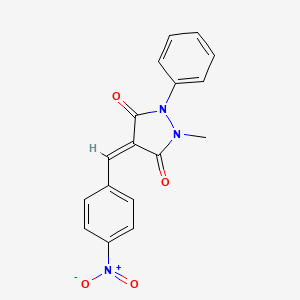
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
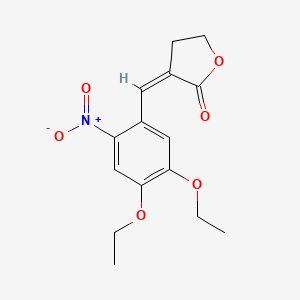
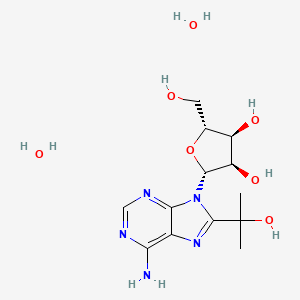
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)
